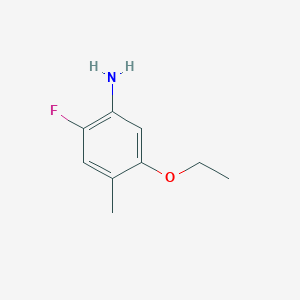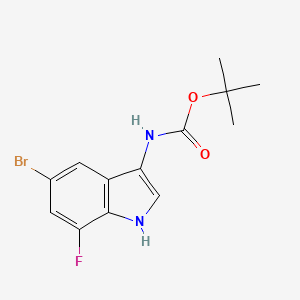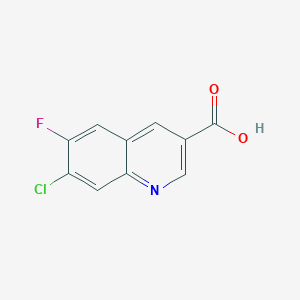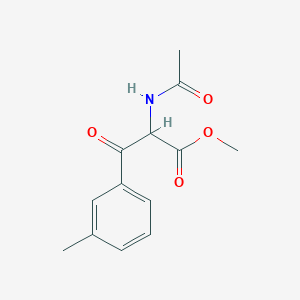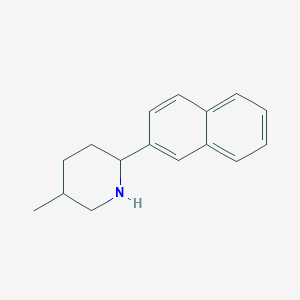![molecular formula C18H18O4 B13933955 2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid is an organic compound with the molecular formula C17H16O4 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethoxyacrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-benzyloxybenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(4-benzyloxyphenyl)-2-ethoxyacrylate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid.
Industrial Production Methods
While specific industrial production methods for 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ethoxyacrylic acid moiety can be reduced to form the corresponding ethoxypropionic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropionic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ethoxyacrylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenyl acetic acid: Similar structure but with an acetic acid moiety instead of an ethoxyacrylic acid.
2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one: A flavonoid derivative with a benzyloxyphenyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethoxyacrylic acid.
Uniqueness
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid is unique due to its combination of a benzyloxy group and an ethoxyacrylic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2-ethoxy-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(18(19)20)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20) |
Clave InChI |
VQMFWLXJEXQRGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


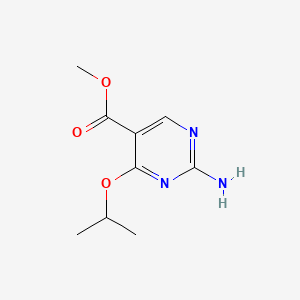
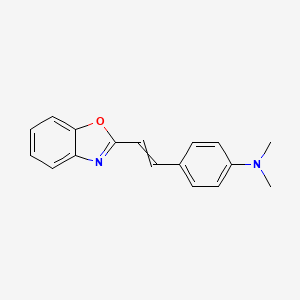
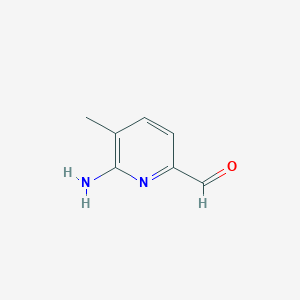
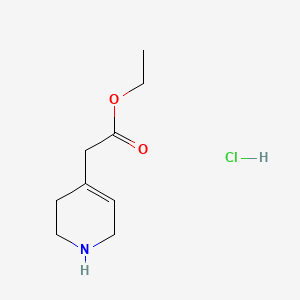
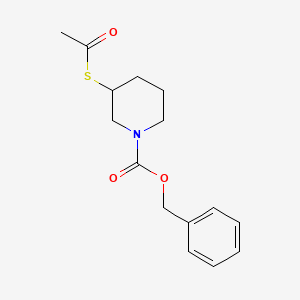
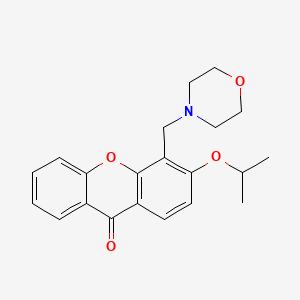
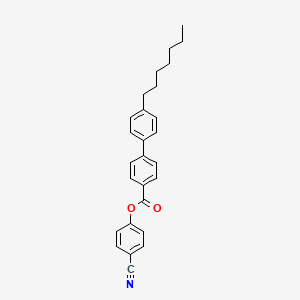
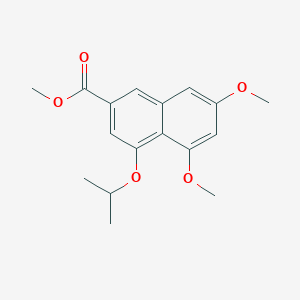
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
